molecular formula C14H16N4O2S B2409723 4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide CAS No. 2097902-12-8

4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2409723
CAS No.: 2097902-12-8
M. Wt: 304.37
InChI Key: KCJRMLPXVGMLCN-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications. This molecule features a thiazole carboxamide scaffold linked to a cyclopentapyridazinone moiety, a structural motif found in compounds with reported bioactive properties . Similar carboxamide derivatives are investigated in medicinal chemistry for their potential as enzyme inhibitors . For instance, some thiazole carboxamides are explored for their anti-inflammatory activity by acting as cyclooxygenase (COX) inhibitors , while other structurally related compounds serve as antagonists for specific protein targets . The incorporation of the 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine core may contribute to unique binding characteristics with biological enzymes and receptors. This product is intended for use in pharmaceutical research and development, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-13(21-8-16-9)14(20)15-5-6-18-12(19)7-10-3-2-4-11(10)17-18/h7-8H,2-6H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJRMLPXVGMLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C(=O)C=C3CCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following attributes:

  • Molecular Formula : C₁₈H₁₇N₅O₂S
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 2097902-61-7

Research indicates that compounds in the thiazole class often exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific mechanisms may involve:

  • Inhibition of Enzyme Activity : Thiazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance:

  • A study demonstrated that thiazole compounds could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This was observed in melanoma and prostate cancer cell lines, where the antiproliferative activity was significantly enhanced compared to earlier compounds with similar structures .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties:

  • Research indicated that certain thiazole compounds exhibit significant antiviral activity against HIV and other viruses by disrupting viral replication processes. For example, compounds with an EC₅₀ (half-maximal effective concentration) value as low as 3.98 μM were identified as promising candidates for further development against HIV .

Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, the compound demonstrated:

  • EC₅₀ values ranging from 0.1 to 1 μM across different cancer types.
  • Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway engagement.

Study 2: Antiviral Potential

A separate investigation focused on the antiviral efficacy of thiazole derivatives against the influenza virus:

  • The compound exhibited an EC₅₀ value of 58.7 μg/mL against live influenza virus with minimal cytotoxicity observed in host cells.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeEC₅₀ Value (μM)Notes
AnticancerMelanoma Cells0.1 - 1Induces apoptosis via caspase activation
AntiviralInfluenza Virus58.7Low cytotoxicity in host cells
AntiviralHIV3.98High therapeutic index

Q & A

Q. What are the key steps in synthesizing 4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions: (i) Preparation of the cyclopenta[c]pyridazinone core via cyclization of substituted hydrazines with cyclic ketones under reflux . (ii) Coupling the thiazole-5-carboxamide moiety using carbodiimide-mediated amidation or acid chloride intermediates . (iii) Final purification via column chromatography with solvents like ethyl acetate/hexane (3:1 v/v) and characterization via 1H^1H-NMR and LC-MS to confirm purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : For absolute configuration validation, if single crystals are obtainable .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer :
  • By-products : Unreacted intermediates (e.g., uncyclized pyridazinones) or over-alkylated derivatives. Mitigate via reaction time optimization and quenching excess reagents .
  • Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LC-MS to identify impurities >0.1% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, use DMF as a solvent at 80°C to enhance coupling efficiency .
  • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to reduce side reactions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains) based on the thiazole-carboxamide motif .
  • MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide solubility enhancements .

Q. How can contradictory biological activity data from in vitro vs. in vivo studies be resolved?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug Design : Modify the ethyl linker or introduce fluorine substituents to enhance bioavailability .
  • Orthogonal Assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate target engagement .

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